Potassium (4-Cyanophenyl)trifluoroborate

Description

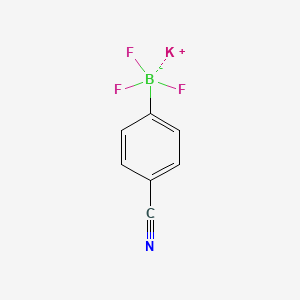

Potassium (4-cyanophenyl)trifluoroborate (CAS: 850623-36-8) is an organoboron reagent with the molecular formula C₇H₄BF₃KN and a molecular weight of 209.02 g/mol . Its structure features a 4-cyanophenyl group attached to a trifluoroborate anion, stabilized by potassium. The compound is characterized by:

- SMILES: B-(F)(F)F

- InChIKey: RUCMTIHUXCLGML-UHFFFAOYSA-N .

- Melting Point: >225°C .

- Collision Cross-Sections: Predicted values range from 126.6 Ų ([M-H]⁻) to 146.4 Ų ([M+Na]+) .

It is synthesized via nickel-catalyzed borylation of 4-cyanophenyl methanesulfonate using NiCl₂(dppp) and PPh₃, yielding 82% of the product . Applications include Suzuki-Miyaura cross-coupling reactions, drug synthesis, and material science due to its stability and reactivity .

Properties

IUPAC Name |

potassium;(4-cyanophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQAKQWNUUSKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635801 | |

| Record name | Potassium (4-cyanophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-36-8 | |

| Record name | Potassium (4-cyanophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (4-Cyanophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The most common approach to prepare potassium aryltrifluoroborates, including Potassium (4-Cyanophenyl)trifluoroborate, involves:

- Starting from the corresponding arylboronic acid or arylboronate ester (e.g., 4-cyanophenylboronic acid).

- Conversion of the boronic acid or ester to the trifluoroborate salt by treatment with a fluorinating agent such as potassium bifluoride (KHF2).

- Isolation and purification of the trifluoroborate salt.

This method is favored due to the stability and ease of handling of the trifluoroborate salts compared to boronic acids.

Detailed Preparation via Boronic Acid and Potassium Bifluoride

A representative preparation method adapted from related potassium aryltrifluoroborate syntheses is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of 4-cyanophenylboronic acid or pinacol boronate ester | Starting from 4-bromobenzonitrile or 4-chlorobenzonitrile, via Miyaura borylation using bis(pinacolato)diboron (B2pin2) and Pd catalyst in solvent (e.g., dioxane) | Formation of arylboronate ester intermediate | Typically high yield (>80%) |

| 2. Conversion to potassium trifluoroborate salt | Treat arylboronic acid or ester with potassium bifluoride (KHF2) in a solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture with water, at elevated temperature (80–100 °C) for 6–8 hours | Fluorination replaces hydroxyl or ester groups with trifluoroborate moiety | Yields reported 65–70%; purity ~95–96% |

| 3. Workup and purification | Remove solvents under reduced pressure, filter precipitate, wash with acetone and methyl tertiary butyl ether (MTBE), then dry under vacuum | Isolate pure this compound as a solid | Product is stable, easy to handle |

This method avoids the need for extremely low temperatures or glovebox techniques, making it practical and scalable.

Example Synthesis from Vinyl Pinacol Boronate Analogs (Adapted)

Though the example in the patent focuses on vinyl potassium trifluoroborates, the methodology is analogous for aryl derivatives such as 4-cyanophenyl:

- Formation of aryl pinacol boronate ester by reaction of aryl Grignard reagent with pinacol borate.

- Subsequent fluorination with potassium bifluoride in DMF at 80–100 °C.

- Purification by solvent removal and recrystallization with acetone and MTBE.

This approach provides mild reaction conditions, good yields, and high purity products.

Alternative Nickel-Catalyzed Borylation Followed by Fluorination

A recent research method involves:

- Nickel-catalyzed borylation of aryl halides (e.g., 4-chlorobenzonitrile) with bis(pinacolato)diboron under mild conditions.

- Direct treatment of the crude boronic acid intermediate with aqueous potassium bifluoride to form the potassium trifluoroborate salt without intermediate purification.

- This method is operationally simple, avoids glovebox or dry solvent use, and uses inexpensive reagents.

This method yields this compound efficiently and is suitable for scale-up.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting material | 4-Cyanophenylboronic acid or pinacol boronate ester | Prepared via Pd-catalyzed borylation of aryl halides |

| Fluorinating agent | Potassium bifluoride (KHF2) | Molar ratio 2–6 equiv relative to boron |

| Solvent | DMF, THF, or DMF/THF mixture with water | DMF preferred for fluorination step |

| Temperature | 80–100 °C | Reaction time 6–8 hours |

| Workup solvents | Acetone, methyl tertiary butyl ether (MTBE) | For precipitation and purification |

| Yield | 65–70% | Purity typically ≥95% |

| Reaction atmosphere | Ambient air or inert atmosphere (depending on scale) | No glovebox required in most cases |

- The conversion of aryl boronic acids or esters to potassium trifluoroborates using potassium bifluoride is well-established, providing stable, crystalline products suitable for cross-coupling reactions.

- Avoidance of ultralow temperatures (e.g., −70 °C) and glovebox techniques enhances practicality and scalability.

- The fluorination step is typically monitored by thin-layer chromatography (TLC) to confirm completion.

- Purification by recrystallization from acetone and MTBE yields high-purity products suitable for synthetic applications.

- Nickel-catalyzed borylation followed by direct fluorination is a recent advancement that simplifies the overall process and reduces purification steps.

This compound can be efficiently prepared by fluorination of the corresponding 4-cyanophenylboronic acid or pinacol boronate ester with potassium bifluoride under mild conditions. The methods are characterized by operational simplicity, avoidance of extreme conditions, and good yields with high purity. Advances in catalytic borylation and direct fluorination further streamline the synthesis, making this compound accessible for use in organic synthesis, especially in Suzuki-Miyaura coupling reactions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of biaryl derivatives.

Key Reaction Conditions and Yields

-

Mechanistic Insight : The trifluoroborate group stabilizes the boron center against hydrolysis, allowing reactions in protic solvents without protecting the cyanophenyl moiety .

-

Functional Group Tolerance : Reactions proceed efficiently despite the electron-withdrawing cyano group, highlighting the reagent’s stability under basic conditions .

Photoredox C-Arylation

Under visible-light-mediated conditions, this trifluoroborate participates in stereoselective C–C bond formation with aryl halides.

Optimized Photoredox Protocol

-

Catalyst : NiCl₂·DME (5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 5 mol%)

-

Photocatalyst : PC3 (Ir-based)

-

Base : CsF

-

Solvent : 1,4-Dioxane

Notable Outcome : The reaction proceeds via single-electron transfer (SET), with stereoretention attributed to the metallo-anomeric effect .

Radical-Mediated Borylation

Potassium (4-cyanophenyl)trifluoroborate is synthesized via transition-metal-free borylation of aryl bromides using bis-boronic acid (BBA).

Reaction with Nitrosonium Tetrafluoroborate (NOBF₄)

This compound undergoes rapid electrophilic substitution with NOBF₄ to yield nitro derivatives.

Protocol

-

Catalyst : RuClH(CO)(PPh₃)₃

-

Borane Source : Pinacolborane

-

Solvent : Toluene

Stability and Handling

Scientific Research Applications

Applications in Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of Potassium (4-Cyanophenyl)trifluoroborate is in cross-coupling reactions, such as Suzuki-Miyaura and Negishi reactions. These reactions are pivotal for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

- Suzuki-Miyaura Reaction : This reaction involves the coupling of an aryl or vinyl boronate with an electrophile, typically an aryl halide. This compound serves as an effective boron source due to its stability and ease of handling.

- Negishi Reaction : In this reaction, the compound can be used to couple organozinc reagents with various electrophiles, expanding the toolkit for synthetic chemists.

Table 1: Comparison of Boron Compounds in Cross-Coupling Reactions

| Compound Name | Reactivity Index | Stability | Typical Yield |

|---|---|---|---|

| This compound | High | Stable | >90% |

| Potassium trifluoro(p-tolyl)borate | Moderate | Moderate | 70-85% |

| Potassium (3-cyanophenyl)trifluoroborate | High | Stable | >85% |

Material Science Applications

This compound is also utilized in material science for the development of new materials with specific properties. Its unique chemical structure allows for modifications that enhance material characteristics such as conductivity and thermal stability.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve their mechanical properties and thermal resistance.

- Nanotechnology : It is employed in synthesizing nanomaterials where precise control over molecular interactions is required.

Case Studies

Case Study 1: Synthesis of Pharmaceuticals

In a recent study, researchers utilized this compound in synthesizing a novel anti-cancer agent. The compound facilitated the formation of critical intermediates through efficient cross-coupling reactions, leading to high yields and purity levels.

Case Study 2: Development of Conductive Polymers

Another study focused on using this compound to enhance the conductivity of polymer composites. By incorporating this compound, researchers achieved a significant increase in electrical conductivity while maintaining structural integrity.

Mechanism of Action

The mechanism by which potassium (4-Cyanophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophile in organic reactions. The compound’s trifluoroborate group is highly reactive, allowing it to participate in various nucleophilic substitution reactions. In the context of Suzuki-Miyaura coupling, the compound undergoes hydrolysis to form the corresponding boronic acid, which then reacts with the aryl or vinyl halide to form the desired biaryl product .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Insights :

- Electron-Withdrawing Groups (EWGs): The 4-cyanophenyl group enhances stability and directs reactivity in cross-couplings, contrasting with electron-donating groups like benzyl .

- Steric Effects : Bulky substituents (e.g., peptide chains in ) reduce reaction efficiency but enable specialized applications in biomaterials.

Reactivity in Cross-Coupling Reactions

Key Insights :

- Catalyst Compatibility : Nickel catalysts are effective for aryl methanesulfonates , while palladium dominates in styryl/vinyl couplings .

- Solvent Systems : Aqueous THF improves trifluoroborate reactivity by facilitating hydrolysis to boronic acids .

Physical and Electrochemical Properties

Key Insights :

- Thermal Stability: The high melting point of K (4-cyanophenyl)trifluoroborate reflects strong crystal lattice interactions due to the planar cyanophenyl group .

- Electrochemical Reactivity : Benzyl trifluoroborates exhibit faster charge transfer rates than phenylacetates, enabling efficient radical generation .

Hydrolysis and Side Reactions

- Hydrolysis to Boronic Acids : Trifluoroborates hydrolyze in basic media (e.g., K₂CO₃) to form aryl boronic acids, which can undergo protodeboronation (e.g., to fluorobenzene) .

- Fluoride Release: Endogenous fluoride from trifluoroborate hydrolysis inhibits side reactions (e.g., homocoupling) in Suzuki-Miyaura reactions .

Biological Activity

Overview

Potassium (4-Cyanophenyl)trifluoroborate, with the molecular formula CHBFKN, is an organoboron compound that has garnered attention in various fields of chemistry and biology due to its stability and versatility in organic synthesis. This compound is particularly significant in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely utilized for synthesizing complex organic molecules. Its biological activity is primarily linked to its role as a nucleophilic coupling partner in these reactions, influencing cellular processes and potentially leading to the development of novel therapeutic agents.

This compound acts through nucleophilic substitution reactions, where it interacts with electrophiles to form new compounds. The compound is known for its participation in Suzuki-Miyaura cross-coupling reactions, where it undergoes transmetalation with palladium catalysts. This interaction facilitates the formation of carbon-carbon bonds, which are crucial in synthesizing biologically active molecules.

Key Mechanisms:

- Transmetalation : The transfer of the aryl group from boron to palladium.

- Nucleophilic Reactions : Reacts readily with electrophiles, contributing to various synthetic pathways.

This compound exhibits several biochemical properties that enhance its utility in biological applications:

- Stability : The compound is stable under moisture and air, making it suitable for laboratory use.

- Cellular Interaction : It influences cell signaling pathways and gene expression by modifying the chemical environment within cells.

- Dosage Effects : In animal models, low doses are generally well-tolerated with minimal toxicity observed.

Cellular Effects

Research indicates that this compound can affect various cellular processes:

- Cell Viability : Studies have shown that compounds derived from this trifluoroborate can inhibit the growth of cancer cell lines while exhibiting low cytotoxicity towards non-tumorigenic cells.

- Cell Proliferation : The compound has been linked to decreased proliferation rates in certain tumor cell lines, suggesting potential applications in cancer therapy.

Case Study: Antitumor Activity

A study investigating the antitumor effects of derivatives synthesized using this compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The most promising derivative showed a GI concentration below 10 µM, indicating potent antitumoral activity with minimal effects on non-tumorigenic cells (MCF-12A) .

Pharmacokinetics and Metabolic Pathways

The pharmacokinetics of this compound involve its distribution and metabolism within biological systems. The compound interacts with enzymes and cofactors that facilitate carbon-carbon bond formation, playing a role in metabolic pathways related to its synthetic applications.

Transport and Distribution

- Transport Mechanisms : The compound is transported within cells via interactions with specific transporters and binding proteins.

- Subcellular Localization : It is localized in compartments where it can interact with target biomolecules effectively.

Chemical Reactions Analysis

This compound primarily undergoes nucleophilic substitution reactions. It serves as a strong nucleophile, reacting without the need for transition-metal catalysts under certain conditions.

Common Reaction Conditions:

- Reagents : Typically used with aryl or vinyl halides.

- Solvents : Commonly employed solvents include toluene or ethanol.

- Temperature : Reactions are often conducted at elevated temperatures to enhance yields.

Major Products Formed

The primary products from reactions involving this compound are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Q & A

Q. What are the standard reaction conditions for Suzuki-Miyaura coupling using potassium (4-cyanophenyl)trifluoroborate?

this compound is typically employed in biphasic solvent systems for Suzuki-Miyaura coupling. Optimal conditions include aqueous tetrahydrofuran (THF/H₂O, 10:1) with a Pd catalyst (e.g., Pd(PPh₃)₄) and a base such as K₂CO₃ or Cs₂CO₃. Reactions performed in toluene/water (3:1) often result in incomplete conversion due to protodeboronation side reactions, whereas aqueous THF systems achieve >95% yield with minimal byproducts .

Q. How is this compound synthesized?

A general synthesis involves reacting 4-cyanophenylboronic acid with KHF₂ in aqueous methanol under reflux. The trifluoroborate salt precipitates upon cooling and is purified via recrystallization or column chromatography. For example, analogous protocols for alkenyltrifluoroborates use THF as a solvent and n-BuLi for deprotonation, followed by reaction with BF₃·OEt₂ .

Q. What spectroscopic methods are used to characterize this compound?

Key characterization includes multinuclear NMR:

- ¹H NMR : Aromatic protons appear as doublets (δ ~7.4–7.6 ppm).

- ¹¹B NMR : A quartet at δ ~-2 to -4 ppm (J = 35–40 Hz) confirms the BF₃⁻ group.

- ¹⁹F NMR : A singlet at δ ~-135 ppm.

Mass spectrometry (HRMS) and X-ray crystallography further validate purity and structure .

Advanced Research Questions

Q. How does endogenous fluoride influence the mechanistic pathway in Suzuki-Miyaura coupling with trifluoroborate salts?

Fluoride released during hydrolysis of the trifluoroborate anion activates the Pd catalyst by forming [Pd-F] intermediates, accelerating transmetalation. It also suppresses protodeboronation by stabilizing the boronic acid intermediate. Base titration studies (via ¹⁹F/¹¹B NMR) reveal that excess KF shifts equilibrium toward reactive boronate species (e.g., [ArB(OH)₃]⁻), enhancing coupling efficiency .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Nitrosation : Use nitrosonium tetrafluoroborate (NOBF₄) in anhydrous CH₂Cl₂ at 0°C to introduce nitroso groups selectively (89% yield for 4-nitrosobenzonitrile).

- Photoredox reactions : Employ Ru(bpy)₃²⁺ as a photocatalyst under visible light to couple electrophilic radicals with the trifluoroborate, minimizing homocoupling byproducts .

Q. How does solvation affect the reactivity of potassium trifluoroborate salts in aqueous media?

FT-Raman and UV-Vis studies show that hydration shells around the trifluoroborate anion stabilize its structure, reducing hydrolysis rates. Computational modeling (B3LYP/6-311++G**) predicts that 3–5 water molecules coordinate to the boron center, modulating reactivity in cross-coupling and oxidation reactions .

Q. Can this compound undergo ipso-hydroxylation?

Yes, under oxidative conditions (e.g., air/ascorbate/quinone systems), the aryl-BF₃K group is converted to a phenol via ipso-hydroxylation. Optimized protocols use 24-hour reaction times in mixed solvents (e.g., MeCN/H₂O) with catalytic Cu²⁺ .

Key Methodological Recommendations

- Catalyst Selection : Use Pd catalysts with bulky phosphine ligands (e.g., SPhos) to prevent protodeboronation in electron-deficient substrates.

- Solvent Systems : Prefer aqueous THF over toluene/water for higher yields.

- Fluoride Management : Add KF (1–2 equiv.) to stabilize reactive intermediates in coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.